4-Chlorothiophenol triethyl amine

Description

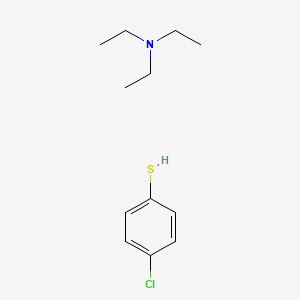

4-Chlorothiophenol triethylamine is a compound formed by the acid-base interaction between 4-chlorothiophenol (C₆H₄ClSH) and triethylamine (N,N-diethylethanamine, C₆H₁₅N). The 4-chlorothiophenol component consists of a benzene ring substituted with a thiol (-SH) group and a chlorine atom at the para position. Triethylamine, a tertiary amine, acts as a proton acceptor, forming a triethylammonium thiolate salt. This compound is typically employed in organic synthesis as a reagent or catalyst, leveraging the nucleophilicity of the deprotonated thiolate and the amine’s ability to scavenge acids like HCl .

While direct references to "4-chlorothiophenol triethylamine" are absent in the provided evidence, analogous applications of triethylamine with thiophenols or chlorinated aromatic compounds are well-documented. For instance, triethylamine is frequently used to deprotonate thiols or carboxylic acids during amide bond formation or nucleophilic substitutions .

Properties

CAS No. |

166392-07-0 |

|---|---|

Molecular Formula |

C12H20ClNS |

Molecular Weight |

245.81 g/mol |

IUPAC Name |

4-chlorobenzenethiol;N,N-diethylethanamine |

InChI |

InChI=1S/C6H5ClS.C6H15N/c7-5-1-3-6(8)4-2-5;1-4-7(5-2)6-3/h1-4,8H;4-6H2,1-3H3 |

InChI Key |

CFVWCGWPCGUSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1=CC(=CC=C1S)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Triethylamine Salts with Other Thiophenols

- 4-Methylthiophenol triethylamine: Similar in structure but replaces the chlorine with a methyl group.

- 2-Chlorothiophenol triethylamine: The ortho-chloro substituent may induce steric or electronic effects that alter reactivity. For example, ortho-substitution can hinder planarization in aromatic systems, affecting conjugation .

Chlorinated Aromatic Amine-Thiol Complexes

- 2-Amino-4-chlorophenol (CAS 95-85-2): A phenol derivative with -NH₂ and -Cl groups. Unlike 4-chlorothiophenol, this compound lacks a thiol group, making it less nucleophilic but more basic. It is used in dye synthesis and pharmaceuticals .

Alternative Amine Bases

- Triethanolamine (C₆H₁₅NO₃): A tertiary amine with hydroxyl groups, offering both basicity and water solubility. Unlike triethylamine, it is less volatile (b.p. 335°C vs. 89°C) and is used in surfactants and pH adjustment .

- Pyridine: Aromatic amine with weaker basicity (pKa ~5.2) compared to triethylamine (pKa ~10.8). Pyridine is less effective in deprotonating thiophenols but is preferred in certain catalytic reactions .

Physicochemical Properties

| Property | 4-Chlorothiophenol Triethylamine | Triethylamine | 4-Methylthiophenol Triethylamine | 2-Amino-4-chlorophenol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~235.7* | 101.19 | ~219.7* | 143.58 |

| Boiling Point (°C) | Decomposes before boiling | 89 | Similar to 4-Cl derivative | Sublimes at 150 |

| Solubility | Soluble in organic solvents | Miscible | Similar to 4-Cl derivative | Slightly water-soluble |

| Reactivity | High (thiolate nucleophile) | Base catalyst | Moderate | Low (phenolic -OH) |

*Calculated based on component molecular weights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.